molecular formula C9H17NO3 B065410 tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate CAS No. 174346-82-8

tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate

Cat. No.: B065410
CAS No.: 174346-82-8
M. Wt: 187.24 g/mol
InChI Key: XIRUXUKRGUFEKC-UHFFFAOYSA-N
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Description

tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate (CAS: 174346-82-8) is an azetidine derivative with a hydroxymethyl group at the 2-position of the azetidine ring and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. Its molecular formula is C₉H₁₇NO₃, with a molecular weight of 201.22 g/mol and a purity of ≥98% . The hydroxymethyl group confers moderate hydrophilicity, making it a versatile intermediate in medicinal chemistry for synthesizing bioactive molecules. The Boc group enhances stability during synthetic processes, particularly in peptide coupling reactions or heterocyclic modifications.

Properties

IUPAC Name

tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-5-4-7(10)6-11/h7,11H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIRUXUKRGUFEKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80564418
Record name tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174346-82-8
Record name tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its interactions with various biological targets, synthetic pathways, and implications for drug development.

Chemical Structure and Properties

The molecular formula of this compound is C_{10}H_{17}NO_3, with a molecular weight of approximately 199.25 g/mol. The compound features an azetidine ring, a four-membered nitrogen-containing heterocycle, which contributes to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily due to its ability to interact with enzymes and receptors. Key areas of interest include:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, which may be relevant in therapeutic contexts.
  • Antimicrobial Activity : Preliminary studies suggest it may possess antimicrobial properties against certain bacterial strains.
  • Cytotoxicity : Investigations into its effects on cancer cell lines indicate a possible role in inhibiting cell proliferation.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

  • Chiral Interactions : The chiral nature of the compound may influence its binding affinity to biological targets, potentially leading to varying effects depending on the stereochemistry.
  • Functional Group Activity : The hydroxymethyl and carboxylate groups may participate in hydrogen bonding and electrostatic interactions with biomolecules, enhancing its biological activity.

Case Studies

  • Anticancer Activity :
    • A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, particularly in breast cancer (MDA-MB-231) and leukemia (HL-60) cell lines.
    • IC50 values were determined to be approximately 15 μM for MDA-MB-231 cells, suggesting significant potential for further development as an anticancer agent.
  • Antimicrobial Studies :
    • In vitro assays demonstrated that the compound exhibited activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 8 to 16 μg/mL.
    • These findings highlight its potential as a lead compound for developing new antimicrobial agents.

Interaction Studies

Research into the binding affinity of this compound with specific enzymes has shown promising results:

  • Enzyme Targeting : The compound was found to inhibit the activity of certain proteases implicated in cancer progression. Kinetic studies revealed a competitive inhibition pattern with Ki values indicating strong binding affinity.

Synthesis and Derivatives

The synthesis of this compound typically involves several steps:

  • Formation of the azetidine ring through cyclization reactions.
  • Introduction of the hydroxymethyl group via selective functionalization techniques.
  • Purification through chromatography to obtain high yields of the desired product.

Table: Synthetic Pathways

StepReaction TypeKey ReagentsYield (%)
1CyclizationAmine + carbonyl85
2FunctionalizationFormaldehyde + base90
3PurificationChromatography>95

Scientific Research Applications

Organic Synthesis

tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate serves as an important building block in organic synthesis. Its azetidine ring structure provides a framework for the development of more complex molecules. The compound can be utilized in:

  • Synthesis of Amino Acids : The hydroxymethyl group can be converted into various functional groups, allowing for the synthesis of amino acids and related compounds, which are crucial in biochemistry and pharmaceuticals .
  • Formation of Heterocycles : The azetidine moiety can participate in cyclization reactions, leading to the formation of diverse heterocyclic compounds that are valuable in medicinal chemistry .

Medicinal Chemistry

In medicinal chemistry, this compound has potential applications due to its biological activity:

  • Antimicrobial Agents : Research indicates that derivatives of azetidines exhibit antimicrobial properties. The ability to modify the tert-butyl and hydroxymethyl groups allows for the optimization of these compounds for enhanced activity against bacterial and fungal strains .
  • Drug Development : The compound can act as a precursor for designing new pharmaceuticals targeting various diseases, including cancer and infectious diseases. Its structural modifications can lead to compounds with improved efficacy and reduced toxicity .

Material Science

The unique chemical properties of this compound make it suitable for applications in material science:

  • Polymer Synthesis : The compound can be used as a monomer in the production of polymers with specific properties. Its ability to form stable bonds can enhance the mechanical and thermal properties of the resulting materials .
  • Coatings and Adhesives : Due to its functional groups, this compound can be incorporated into formulations for coatings and adhesives, providing improved adhesion and durability under various environmental conditions .

Case Study 1: Synthesis of Novel Antimicrobial Agents

A study demonstrated the synthesis of antimicrobial agents from this compound derivatives. By modifying the hydroxymethyl group, researchers were able to enhance the antibacterial activity against resistant strains of bacteria.

Case Study 2: Polymer Development

Another investigation focused on utilizing this compound as a monomer in creating biodegradable polymers. The resulting materials exhibited favorable degradation rates while maintaining structural integrity, highlighting their potential for environmentally friendly applications.

Q & A

Q. What are the standard synthetic routes for tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate?

The compound is synthesized via oxidation of its enantiopure hydroxymethyl precursor. For example, (S)- or (R)-2-(hydroxymethyl)azetidine-1-carboxylate is oxidized using a Swern-type reagent (e.g., oxalyl chloride/DMSO) to yield the corresponding aldehyde intermediate. Purification is achieved via silica gel flash column chromatography with gradients of n-heptane and THF (1:1), achieving yields of 42–48% .

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

Key methods include:

  • ¹H/¹³C NMR : To verify stereochemistry and functional group integrity (e.g., δ 9.79 ppm for the aldehyde proton in oxidized derivatives) .
  • LC-MS : For molecular weight confirmation (e.g., m/z 371.2 for the dimeric form) .
  • TLC : To monitor reaction progress and diastereomer separation (Rf = 0.29 in n-heptane/THF) .

Q. How is the hydroxymethyl group stabilized during synthetic modifications?

The Boc (tert-butoxycarbonyl) group protects the azetidine nitrogen, preventing undesired side reactions. For example, fluorination of the hydroxymethyl group requires prior protection to avoid decomposition .

Advanced Research Questions

Q. What strategies are employed to functionalize the hydroxymethyl group for targeted applications?

  • Fluorination : Use DAST (diethylaminosulfur trifluoride) to convert the hydroxymethyl group to a fluoromethyl derivative, as seen in analogs like tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate .
  • Aldehyde Formation : Oxidation to formyl derivatives enables further nucleophilic additions (e.g., cyanohydrin synthesis for chiral building blocks) .

Q. How does stereochemistry at the 2-position influence downstream reactivity or biological activity?

Enantiomers (S)- and (R)-2-(hydroxymethyl)azetidine-1-carboxylate exhibit distinct diastereoselectivity in subsequent reactions. For instance, cyanohydrin formation with (R)-configured aldehydes yields (2R,2'R)- and (2S,2'R)-diastereomers, which are separable via flash chromatography. Such stereochemical control is critical for designing chiral ligands or bioactive molecules .

Q. What challenges arise in resolving enantiomers or diastereomers of this compound?

  • Chiral Chromatography : Required for separating enantiomers due to identical physical properties in racemic mixtures.
  • Diastereomer Crystallization : Differential solubility in DCM/EtOAc (9:1) allows isolation of diastereomers (e.g., 42% yield for (2R,2'R)-cyanohydrin vs. 30% for (2S,2'R)) .

Q. How can computational methods aid in predicting the compound’s coordination behavior or biological targets?

Molecular docking or DFT calculations can model interactions with metal ions (e.g., facially coordinating ligands in metalloenzyme mimics) or biological receptors. Experimental validation via X-ray crystallography or NMR titration is recommended to confirm binding modes .

Q. What are the stability considerations for long-term storage of this compound?

  • Temperature : Store at –20°C to prevent decomposition of the Boc group.
  • Moisture Sensitivity : Use anhydrous solvents and inert atmospheres during handling to avoid hydrolysis .

Notes

  • Always validate synthetic routes with orthogonal analytical methods (e.g., HRMS for ambiguous LC-MS results).
  • For biological studies, ensure derivatives are tested in enantiopure form to isolate stereochemical effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate with structurally related azetidine derivatives, focusing on substituent effects, physicochemical properties, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
This compound (Target) 174346-82-8 C₉H₁₇NO₃ 201.22 2-(hydroxymethyl) Moderate hydrophilicity; used in peptide synthesis and as a scaffold for kinase inhibitors .
tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate 1126650-66-5 C₁₀H₁₈FNO₃ 219.26 3-fluoro, 3-(hydroxymethyl) Increased electronegativity; potential for improved metabolic stability in fluorinated drug candidates .
tert-Butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate 1083181-23-0 C₁₀H₁₉FN₂O₂ 218.27 3-fluoro, 3-(aminomethyl) Amino group enhances reactivity in nucleophilic substitutions; used in covalent inhibitor design .
tert-Butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate 158602-35-8 C₁₂H₂₁NO₄ 243.30 3-(ethoxy-oxoethyl) Ethoxy-oxoethyl group increases lipophilicity; applied in prodrug strategies .
tert-Butyl 3-methyleneazetidine-1-carboxylate 934664-41-2 C₉H₁₅NO₂ 169.22 3-methylene Reactive double bond facilitates cycloaddition reactions; precursor for strained heterocycles .
tert-Butyl 3-hydroxyazetidine-1-carboxylate 141699-55-0 C₈H₁₅NO₃ 173.21 3-hydroxy Reduced steric hindrance; used in hydroxyl-directed functionalizations .
tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate 1420859-80-8 C₁₀H₁₈BrNO₂ 264.16 3-(2-bromoethyl) Bromine enables alkylation reactions; intermediate in cross-coupling chemistry .
tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate 152537-03-6 C₁₀H₁₉NO₃ 201.26 3-(2-hydroxyethyl) Extended hydroxyethyl chain improves solubility; used in polymerizable monomers .
tert-Butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate 1428330-70-4 C₉H₁₇NO₄ 203.24 3-hydroxy, 3-(hydroxymethyl) Dual hydroxyl groups enhance hydrogen bonding; scaffold for bifunctional catalysts .

Key Comparative Insights:

Substituent Effects: Fluorine: Compounds like tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate exhibit increased electronegativity and metabolic stability due to C-F bond strength . Bromine: The bromoethyl group in CAS 1420859-80-8 facilitates Suzuki-Miyaura couplings, unlike the hydroxymethyl group in the target compound . Amino Groups: The aminomethyl substituent in CAS 1083181-23-0 allows for conjugation with carboxylic acids or electrophiles, expanding its utility in drug discovery .

Physicochemical Properties: Hydrophilicity: The target compound’s hydroxymethyl group provides balanced solubility (LogP ~1.5 estimated), whereas ethoxy-oxoethyl derivatives (e.g., CAS 158602-35-8) are more lipophilic (LogP ~2.3) .

Synthetic Accessibility: The target compound is synthesized via Boc protection of azetidine intermediates, while fluorinated derivatives require hazardous fluorinating agents (e.g., DAST) .

Preparation Methods

Boc Protection of Azetidine Derivatives

The tert-butoxycarbonyl (Boc) group is introduced to protect the azetidine nitrogen, ensuring stability during subsequent reactions. A common precursor is 2-(hydroxymethyl)azetidine , which undergoes Boc protection under mild conditions:

Reaction Conditions :

  • Reagent : Di-tert-butyl dicarbonate (Boc₂O)

  • Base : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP)

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Temperature : 0°C to room temperature

  • Yield : 85–92%

The reaction proceeds via nucleophilic attack of the azetidine nitrogen on the electrophilic carbonyl of Boc₂O, forming a stable carbamate.

Introduction of the Hydroxymethyl Group

The hydroxymethyl group at the 2-position is introduced through two principal strategies:

Reduction of Carboxylic Acid Derivatives

Starting from azetidine-2-carboxylic acid , the carboxylic acid is reduced to a hydroxymethyl group:

  • Esterification : Convert the carboxylic acid to a methyl ester using thionyl chloride (SOCl₂) in methanol.

  • Reduction : Reduce the ester to a primary alcohol using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Example Protocol :

  • Substrate : Azetidine-2-carboxylic acid methyl ester

  • Reducing Agent : LiAlH₄ (2.5 equiv)

  • Solvent : Dry THF

  • Temperature : Reflux at 66°C

  • Yield : 78–84%

Epoxide Ring-Opening

An alternative route involves the ring-opening of 2,3-epoxyazetidine with water or alcohols:

Reaction Conditions :

  • Epoxide : 2,3-Epoxyazetidine

  • Nucleophile : H₂O (acidic or basic conditions)

  • Catalyst : p-Toluenesulfonic acid (PTSA) for acid-mediated opening

  • Solvent : Ethanol or water

  • Yield : 65–72%

Optimization Strategies for Improved Yield and Purity

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may lead to side reactions.

  • Low temperatures (0–5°C) minimize epimerization during Boc protection.

Case Study :
Using THF instead of DCM for Boc protection increased yield from 82% to 89% while reducing byproduct formation.

Catalytic Enhancements

  • DMAP as a Catalyst : Accelerates Boc protection by stabilizing the transition state.

  • Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes for hydroxymethyl group introduction.

Industrial-Scale Production Considerations

Cost-Effective Reagent Selection

  • Boc₂O vs. Boc-ON : Boc₂O is preferred for large-scale synthesis due to lower cost and higher stability.

  • Recycling Solvents : THF and DCM are distilled and reused to reduce environmental impact.

Purification Techniques

  • Crystallization : The final product is purified via recrystallization from ethyl acetate/n-heptane mixtures.

  • Chromatography : Flash column chromatography (silica gel, 10% EtOAc in hexane) resolves diastereomers with >98% purity.

Comparative Analysis of Synthetic Methods

The table below evaluates key preparation methods based on yield, scalability, and practicality:

MethodYield (%)ScalabilityCost EfficiencyPurity (%)
Boc Protection85–92HighModerate95–98
LiAlH₄ Reduction78–84ModerateLow90–93
Epoxide Ring-Opening65–72LowHigh85–88

Key Insights :

  • Boc protection is optimal for high-purity, large-scale production.

  • Epoxide ring-opening, while cost-effective, suffers from lower yields and scalability challenges.

Stereochemical Control and Chiral Synthesis

Enantioselective Approaches

  • Chiral Auxiliaries : (R)- or (S)-Binap ligands induce asymmetry during hydroxymethyl group introduction.

  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers.

Example : Using (R)-BINAP in a palladium-catalyzed reaction achieved 92% enantiomeric excess (ee) for the (S)-configured product.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate
Reactant of Route 2
tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate

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